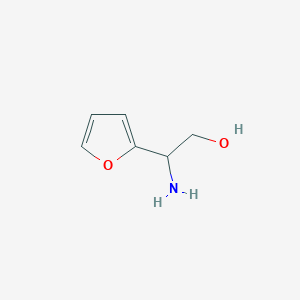

b-Amino-2-furanethanol

Description

Contextualizing β-Amino-2-furanethanol (C₆H₉NO₂) within Furan-Containing Organic Compounds

Furan (B31954) and its derivatives are a significant class of heterocyclic aromatic compounds, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. britannica.com This structural motif is found in a wide array of natural products and is a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com Furans are known for their high reactivity in various chemical reactions, including electrophilic substitution and cycloaddition reactions. numberanalytics.comwikipedia.org

The furan ring in β-Amino-2-furanethanol imparts specific characteristics to the molecule. The aromaticity of the furan ring, though less pronounced than that of benzene, influences the electron distribution and reactivity of the entire molecule. numberanalytics.com The oxygen heteroatom in the ring acts as an electron-donating group, which can affect the reactivity of the substituents attached to the ring. wikipedia.org Furan derivatives are utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like resins and polymers. numberanalytics.comnumberanalytics.com

Significance of β-Amino Alcohol Moieties in Chemical Research

The β-amino alcohol functional group is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov This structural unit is present in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of a wide range of molecules. researchgate.netresearchgate.netopenaccessjournals.com

The significance of the β-amino alcohol moiety stems from its versatile applications:

Pharmaceuticals: β-Amino alcohols are integral to a variety of drugs, including cardiovascular medications, anti-asthma agents, and antimalarials. researchgate.netresearchgate.net They are also key components in the development of antibacterial, antifungal, and anticancer agents. researchgate.netresearchgate.net

Chiral Auxiliaries and Ligands: In asymmetric synthesis, enantiomerically pure β-amino alcohols are valuable as chiral auxiliaries and ligands to control the stereochemical outcome of reactions. nih.govopenaccessjournals.comresearchgate.net

Synthetic Intermediates: These compounds are versatile intermediates for the preparation of other important molecules, such as unnatural amino acids and various heterocyclic compounds. nih.govresearchgate.net

The presence of both an amino and a hydroxyl group allows for a range of chemical transformations and interactions, including the formation of hydrogen bonds, which can be crucial for biological activity. nih.gov

Research Gaps and Future Directions in β-Amino-2-furanethanol Studies

While the broader classes of furan derivatives and β-amino alcohols are well-studied, specific research on β-Amino-2-furanethanol is less extensive. This presents several opportunities for future investigation:

Synthesis and Characterization: Developing novel and efficient synthetic routes to β-Amino-2-furanethanol and its derivatives is a key area for future research. A common method for preparing 2-amino-2-(furan-2-yl)ethanol involves the reaction of methylfuryl propanol (B110389) with diethylamino methanol. Further studies could focus on stereoselective syntheses to obtain enantiomerically pure forms of the compound, which would be valuable for pharmacological and asymmetric synthesis studies.

Biological Activity Screening: Given the known biological activities of both furans and β-amino alcohols, a systematic evaluation of β-Amino-2-furanethanol and its derivatives for various pharmacological properties is warranted. researchgate.netnih.gov This could include screening for antimicrobial, anti-inflammatory, and anticancer activities. For instance, furan derivatives have shown potential as anti-inflammatory agents by potentially inhibiting lipoxygenases. nih.gov

Applications in Materials Science: The furan moiety offers the potential for polymerization and the creation of novel materials. numberanalytics.com Research could explore the use of β-Amino-2-furanethanol as a monomer for the synthesis of new polymers with unique thermal or chemical resistance properties.

Catalysis: The potential of β-Amino-2-furanethanol and its derivatives as ligands in catalysis, particularly in asymmetric catalysis, remains largely unexplored. numberanalytics.com Future work could investigate their effectiveness in promoting various chemical transformations.

The study of furan derivatives is a complex and evolving field. nih.gov Addressing the existing research gaps concerning β-Amino-2-furanethanol could lead to the discovery of new applications and a deeper understanding of the structure-activity relationships of this intriguing molecule.

Data on Related Compounds

To provide a broader context, the following table includes information on compounds with the same molecular formula as β-Amino-2-furanethanol (C₆H₉NO₂).

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| β-Amino-2-furanethanol | 2745-24-6 | C₆H₉NO₂ | 127.14 |

| 5-Cyanopentanoic acid | 5264-33-5 | C₆H₉NO₂ | 127.14 |

| Propyl 2-cyanoacetate | 14447-15-5 | C₆H₉NO₂ | 127.14 |

| 1-Aminocyclopent-3-enecarboxylic acid | 27314-05-2 | C₆H₉NO₂ | 127.14 |

| H-Pra-OMe · HCl | Not Available | C₆H₉NO₂ · HCl | 127.14 |

| Isopropyl cyanoacetate | 13361-30-3 | C₆H₉NO₂ | 127.14 |

This data is compiled from various chemical databases for comparative purposes. chemscene.comvwr.combachem.comchemicalbook.comvulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(furan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKBGEPUMHLXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314419 | |

| Record name | β-Amino-2-furanethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-24-6 | |

| Record name | β-Amino-2-furanethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2-furanethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(furan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for β Amino 2 Furanethanol and Its Analogues

Analysis of Undocumented Direct Synthesis Protocols for β-Amino-2-furanethanol

Direct, documented synthetic protocols for β-Amino-2-furanethanol are not readily found in scientific literature. However, its synthesis can be hypothetically approached through established chemical transformations. One plausible, albeit undocumented, route involves the epoxidation of 2-vinylfuran to form 2-(oxiran-2-yl)furan. Subsequent regioselective ring-opening of the epoxide with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or direct aminolysis under controlled conditions, would yield the target β-Amino-2-furanethanol. Another potential strategy is the Henry reaction (nitroaldol condensation) between furfural (B47365) and nitromethane, which would produce a nitro alcohol intermediate. Subsequent reduction of the nitro group would furnish the desired amino alcohol. These theoretical pathways, while based on standard organic reactions, require empirical validation to establish their feasibility and optimize reaction conditions for yield and selectivity.

Approaches for Analogous Furan-Containing Amino Alcohols

While direct synthesis of the parent compound is undocumented, several methods exist for creating its analogues, often employing sophisticated stereoselective techniques.

A common strategy for synthesizing β-amino alcohols involves the derivatization of alkenes. For furan-containing analogues, this typically starts with a vinylfuran derivative. One of the most direct methods is the aminolysis of epoxides. researchgate.net The process begins with the epoxidation of a furan-containing alkene, followed by the ring-opening of the resulting epoxide with an amine nucleophile. researchgate.netmdpi.com This approach allows for the introduction of the amino and hydroxyl groups in a vicinal (1,2) relationship. The regioselectivity of the epoxide ring-opening can often be controlled, although it can be a challenge. diva-portal.org

The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes. diva-portal.orgrsc.org This reaction has been successfully applied to 2-vinylfuran to produce β-hydroxyfurfurylamine with high enantiomeric excess. nih.govacs.orgcapes.gov.br The reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, and a nitrogen source like a chloramine (B81541) salt. rsc.orgresearchgate.net

For instance, the asymmetric aminohydroxylation of 2-vinylfuran, which can be prepared from furfural, yields the corresponding N-protected amino alcohol. nih.govacs.orgcapes.gov.br One study reported achieving an enantiomeric excess (ee) of over 86% for this transformation, providing a key intermediate for the synthesis of iminosugars like deoxymannojirimycin (DMJ). nih.govacs.orgcapes.gov.br The choice of chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates the stereochemical outcome of the reaction. rsc.org

Table 1: Sharpless Asymmetric Aminohydroxylation of Vinyl Furan (B31954)

| Substrate | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Vinylfuran | (DHQ)2PHAL | N-Cbz-β-hydroxyfurfurylamine | 21% (from furfural) | >86% | nih.govacs.org |

Synthesizing furan-containing amino alcohols can also be achieved through reactions that form a carbon-carbon bond while simultaneously creating one or two stereogenic centers. diva-portal.org A prominent example is the Mannich-type reaction, which involves the nucleophilic addition of an enolate to an imine. diva-portal.org A furfural-derived imine can be reacted with an enolate to produce a furan-substituted α-hydroxy-β-amino ester with high diastereoselectivity. diva-portal.org

Another effective method is the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, mediated by samarium diiodide (SmI2). organic-chemistry.org This approach allows for the highly efficient and stereoselective synthesis of a wide array of β-amino alcohols. organic-chemistry.org Furthermore, the Henry reaction, involving the condensation of an aldehyde (like furfural) with a nitroalkane, produces a β-nitro alcohol. rsc.org The subsequent reduction of the nitro group provides the target vicinal amino alcohol. This method is particularly useful as asymmetric variants of the Henry reaction have been developed, enabling enantioselective synthesis. rsc.org

Asymmetric Aminohydroxylation Methodologies (e.g., Sharpless)

Synthesis of Related Furan-Based Amino Derivatives

The synthesis of other furan-based amino compounds, particularly from renewable resources like carbohydrates, is an area of significant interest.

Carbohydrates are a key feedstock for producing furan derivatives, most notably 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF serves as a versatile platform chemical for the synthesis of various furan-based compounds, including aminomethyl furans. google.compatsnap.com

One-pot conversions of sugars like fructose (B13574) into aminomethyl furans have been developed. These methods often employ a bifunctional catalyst system in the presence of hydrogen and an amide solvent like dimethylformamide (DMF). google.compatsnap.com For example, heating fructose with a catalyst in DMF under hydrogen pressure can yield 5-[(dimethylamino)methyl]-furfuryl alcohol as the major product. patsnap.com

Reductive amination is a key strategy for converting HMF and its derivatives into amines. mdpi.com For instance, 2,5-bis(aminomethyl)furan (B21128) (BAMF) can be synthesized from HMF through its oxidation to 2,5-diformylfuran (DFF), followed by reductive amination. mdpi.comresearchgate.netscirp.orgmdpi.com Various catalytic systems, including nickel, copper, and palladium-based catalysts, have been explored for this transformation, using ammonia as the nitrogen source. mdpi.comscirp.orgnih.gov An efficient two-step, one-pot process has been reported for converting HMF to 2,5-bis(N-methyl-aminomethyl)furan with high yields. rsc.org

Table 2: Synthesis of Aminomethyl Furans from HMF Derivatives

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| HMF | α-MnO2, then Ru/C | 2,5-bis(N-methyl-aminomethyl)furan | 96.1% | rsc.org |

| 5-HMF | CuNiAlOx catalyst, NH3 | 2,5-bis(aminomethyl)furan (BAF) | 85.9% | nih.gov |

Carbohydrate-Derived Aminomethyl Furans and Alkoxymethyl Furan Derivatives

One-Pot Conversion using Bifunctional Catalyst Systems

One-pot synthesis from biomass-derived molecules like furfural represents a highly efficient and sustainable approach. researchgate.net Bifunctional catalysts, which possess both acidic and metallic sites, are crucial for orchestrating the multi-step cascade reactions required for this transformation. frontiersin.org These reactions often involve hydrogenation, ring-opening, and amination steps within a single reaction vessel. frontiersin.org

A notable example is the biocatalytic one-pot, two-stage conversion of furfural into chiral β-amino alcohols. rsc.org This artificial cascade biocatalysis system demonstrates high efficiency and excellent enantioselectivity. rsc.org

Stage 1 (Hydroxymethylation): Furfural is converted into an α-hydroxy ketone using a benzaldehyde (B42025) lyase to catalyze the addition of formaldehyde. rsc.org

Stage 2 (Asymmetric Reductive Amination): The intermediate α-hydroxy ketone is then transformed into a chiral β-amino alcohol via an amine transaminase-catalyzed reaction. rsc.org

This biocatalytic approach has been successfully used to synthesize both (R)- and (S)-2-amino-2-(furan-2-yl)ethanol with high conversions and exceptional enantiomeric excess (>99% ee). rsc.org

| Aldehyde | Product | Conversion (R-isomer) | Conversion (S-isomer) | Enantiomeric Excess (ee) |

| Furfural | 2-amino-2-(furan-2-yl)ethanol | 95% | 92% | >99% |

| Benzaldehyde | (R/S)-2-amino-2-phenylethanol | 99.0% | 39.4% | >99% |

| Data sourced from a one-pot, two-stage biocatalytic process. rsc.org |

Reductive Amination Strategies

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction converts a ketone or aldehyde into an amine through an intermediate imine, which is subsequently reduced. wikipedia.orgmasterorganicchemistry.com The process is widely favored in green chemistry because it can often be performed as a one-pot reaction under mild conditions with a catalyst. wikipedia.org

For the synthesis of primary furan-containing amines, reductive amination of a suitable furan-based ketone or aldehyde with ammonia is a direct and attractive route. d-nb.info Various catalytic systems, including those based on earth-abundant metals like iron and cobalt, have been developed to facilitate this transformation with high selectivity and tolerance for a wide range of functional groups. d-nb.infoacs.org The reaction typically proceeds by forming an imine between the carbonyl compound and an amine, which is then reduced in situ by a reducing agent like H₂ or a hydride source. wikipedia.orgacs.org

Recent advancements have focused on developing reusable heterogeneous catalysts, such as iron nanoparticles on N-doped silicon carbide supports, which can effectively convert aryl-alkyl, dialkyl, and heterocyclic ketones into their corresponding primary amines using aqueous ammonia. d-nb.info

| Substrate (Ketone) | Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |

| 4'-Methoxyacetophenone | Fe/(N)SiC | 140 | 6.5 | 92 |

| Acetophenone | Fe/(N)SiC | 140 | 6.5 | 91 |

| 2-Acetylfuran | Fe/(N)SiC | 140 | 6.5 | 88 |

| 2-Acetylthiophene | Fe/(N)SiC | 140 | 6.5 | 86 |

| Cyclohexanone | Fe/(N)SiC | 150 | 6.5 | 76 |

| Data from iron-catalyzed reductive amination with aqueous ammonia. d-nb.info |

Aminoalkylation Reactions

Aminoalkylation reactions create a new carbon-carbon bond to introduce an aminoalkyl group onto a substrate. These methods are fundamental in organic synthesis for building complex nitrogen-containing molecules.

Mannich Reactions and Subsequent Reductions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like furan), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.orggijash.com Furans are suitable substrates for this reaction due to their electron-rich nature. gijash.com The resulting Mannich base, which is a β-amino ketone, can then be reduced to the corresponding β-amino alcohol, providing a direct route to analogues of β-Amino-2-furanethanol. uni-paderborn.de

The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. The furan ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond. wikipedia.org Subsequent reduction of the carbonyl group in the Mannich base yields the final amino alcohol product. uni-paderborn.de

Reactions Involving Leaving Groups (Halogen, Thiomethyl, Alkoxy)

Nucleophilic substitution provides another strategic approach to synthesizing these compounds. In this method, a furanethanol derivative bearing a good leaving group at the β-position is reacted with an amine. Amine functions themselves are poor leaving groups in substitution reactions. libretexts.org Therefore, the hydroxyl group of a precursor alcohol must be converted into a more effective leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). pearson.com

For instance, a compound like 2-(2-bromoethyl)furan (B1599995) could react with ammonia or a primary amine, where the amine acts as a nucleophile to displace the bromide ion and form the desired β-amino-2-furanethanol derivative. The stability of the leaving group is critical for the success of these Sₙ2 reactions. libretexts.org A patent in the field mentions the synthesis of 5-Methyl-2-furanethanol 4-methylbenzenesulfonate, which contains a tosylate leaving group, illustrating the application of this strategy in furan chemistry. googleapis.com

Utilization of Protected Aminoalkyl Thiols

A more specialized method involves the use of protected aminoalkyl thiols. In this strategy, a thiol-containing linker is used to introduce the aminoalkyl moiety. The thiol group is a potent nucleophile, and its reactivity can be masked with a protecting group during initial synthetic steps. rsc.org

This approach is common in peptide and oligonucleotide synthesis, where linkers containing a protected thiol function are employed. nih.gov For example, an S-acetyl group can protect a thiol, which is later deprotected to reveal the reactive thiol. nih.gov In the context of furan chemistry, a furan derivative with an appropriate electrophilic center could be coupled with a protected aminoalkyl thiol. After the coupling reaction, the protecting group on the thiol is removed, and the amino group is deprotected or introduced in a subsequent step. Thiol-labile protecting groups, which can be removed under specific conditions using thiol-containing reagents, have also been developed, adding to the versatility of this approach. nih.govrsc.org

Chemical Reactivity and Transformation Pathways of β Amino 2 Furanethanol

Reactivity of the Primary Amine Group

The primary amine group in β-Amino-2-furanethanol is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom enables it to react with various electrophiles, leading to the formation of a wide array of nitrogen-containing derivatives. studymind.co.uklumenlearning.com

Acylation Reactions to Form Amides

The primary amine of β-Amino-2-furanethanol readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of stable amide derivatives. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. molport.com

These acylation reactions are fundamental in peptide synthesis and the creation of various specialty chemicals. The resulting amides often exhibit different physical and chemical properties compared to the parent amine.

Table 1: Examples of Acylation Reactions of β-Amino-2-furanethanol

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide | Typically in the presence of a base or neat |

| Benzoyl Chloride | N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide | Often requires a base like pyridine (B92270) to neutralize HCl byproduct |

Alkylation Reactions for Secondary Amine Formation

The primary amine group can be alkylated to form secondary amines. This is typically achieved by reacting β-Amino-2-furanethanol with alkyl halides. The reaction follows a nucleophilic substitution mechanism where the amine acts as the nucleophile, displacing the halide from the alkyl group. msu.edu It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. studymind.co.uk

The formation of secondary amines is a crucial step in the synthesis of many pharmaceutical compounds and other functional organic molecules.

Table 2: Examples of Alkylation Reactions of β-Amino-2-furanethanol

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | 2-(furan-2-yl)-2-(methylamino)ethanol | Often carried out in a polar solvent |

| Benzyl Bromide | 2-(benzylamino)-2-(furan-2-yl)ethanol | May require a weak base to scavenge the HBr produced |

Reactivity of the Hydroxyl Group

The hydroxyl group of β-Amino-2-furanethanol provides another reactive site, enabling oxidation, reduction, and nucleophilic substitution reactions. These transformations can modify the furan (B31954) ring or the ethanol (B145695) side chain, leading to a variety of useful products.

Oxidation Pathways (e.g., to Furanocarboxylic Acids)

The primary alcohol group can be oxidized to form the corresponding aldehyde or further to a carboxylic acid. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents might yield the aldehyde, while stronger agents like potassium permanganate (B83412) can lead to the formation of a furan-2-carboxylic acid derivative. The furan ring itself can also be susceptible to oxidation under harsh conditions.

Reduction Pathways (e.g., to Tetrahydrofurfuryl Alcohols)

The furan ring of β-Amino-2-furanethanol can be reduced to a tetrahydrofuran (B95107) ring through catalytic hydrogenation. This process typically employs catalysts such as nickel, palladium, or platinum and is carried out under hydrogen pressure. taylorandfrancis.comusda.gov The resulting β-amino-2-tetrahydrofuranethanol retains the amino and hydroxyl functionalities but has a saturated heterocyclic ring, which alters its chemical and physical properties significantly. scientificlabs.co.uk

Table 3: Example of Reduction Reaction of β-Amino-2-furanethanol

| Reactant | Product | Catalyst | Reaction Conditions |

| β-Amino-2-furanethanol | β-Amino-2-tetrahydrofuranethanol | Nickel or Palladium on Carbon | High pressure H₂, elevated temperature |

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. This two-step process allows for the introduction of a wide range of functional groups at this position. For example, reaction with p-toluenesulfonyl chloride in the presence of a base will form a tosylate. This tosylate can then undergo nucleophilic substitution with various nucleophiles. google.com

Additionally, under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, potentially leading to the formation of a carbocation intermediate that can be attacked by a nucleophile.

Furan Ring Reactivity and Transformations

The reactivity of the furan ring in β-Amino-2-furanethanol is a complex interplay of its inherent aromatic character and the influence of the β-aminoethanol substituent. This section explores the electrophilic and nucleophilic interactions of the furan moiety and the phenomenon of ring-opening observed in related furan-based alcohols.

Electrophilic and Nucleophilic Interactions

The furan ring is an electron-rich heterocyclic aromatic compound, making it inherently susceptible to electrophilic attack. The oxygen heteroatom participates in the π-electron system, increasing the electron density of the ring carbons and activating them towards electrophiles. However, the furan ring is less aromatic than benzene, and its reactions can sometimes lead to addition or ring-opening products rather than simple substitution.

Electrophilic Interactions: The π-electrons in the furan ring can act as a nucleophile, reacting with various electrophiles. The presence of the β-aminoethanol side chain can influence the regioselectivity of these reactions. In general, electrophilic substitution on furan rings occurs preferentially at the C2 (α) position due to the stabilizing effect of the oxygen atom on the reaction intermediate. In β-Amino-2-furanethanol, since the C2 position is already substituted, electrophilic attack would be directed to the C5 position.

Nucleophilic Interactions: Nucleophilic aromatic substitution (SNAr) on a furan ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in β-Amino-2-furanethanol. rsc.org Instead, interactions with nucleophiles are more likely to involve the side chain or proceed through alternative mechanisms. The principles of Hard and Soft Acids and Bases (HSAB) suggest that the furan ring, considered a soft nucleophile, will react preferentially with soft electrophiles. nih.gov Conversely, hard nucleophiles would be more likely to react at harder electrophilic sites, such as the carbon of the hydroxyl group on the side chain. Specific interactions between a nucleophile and an electrophile are often governed by factors such as hydrogen bonding, which can activate the reactants. rsc.orgfrontiersin.org

Ring Opening Phenomena in Related Furan Alcohols

The furan ring, particularly in furan alcohols, is susceptible to irreversible ring-opening reactions under certain conditions, most notably in the presence of acid and water. mdpi.com This transformation is a significant pathway in the chemistry of biomass-derived furans. dntb.gov.ua

Studies on furfuryl alcohol, a closely related compound, show that polymerization and side reactions are often accompanied by the cleavage of the furan ring. mdpi.com The presence of water is a determining factor in promoting ring-opening over polymerization. mdpi.com The mechanism typically involves the protonation of the ring oxygen, followed by the addition of a nucleophile like water. This leads to the formation of an unstable intermediate that rearranges to form linear, carbonyl-containing compounds. mdpi.com The primary product of the acid-catalyzed ring-opening of furfuryl alcohol is levulinic acid. mdpi.com

Density functional theory (DFT) calculations on furan have shown that ring-opening proceeds preferentially via cleavage of the C–O bond rather than C–C bonds, which have significantly higher energy barriers. rsc.org The presence of hydrogen can facilitate this process, and hydrogenation of the ring can alter the reactivity and propensity for cleavage. rsc.org Isotopic tracing experiments have provided direct evidence that water participates in and significantly promotes the ring-opening of furfuryl alcohol. acs.org

| Furan Compound | Conditions | Key Products | Reference |

|---|---|---|---|

| Furfuryl Alcohol | Acidic initiator, presence of water | Levulinic acid, esters, ketones | mdpi.com |

| Furan | Catalytic (Pd(111)), presence of hydrogen | C4H4O aldehyde species | rsc.org |

| Furfuryl Alcohol Resin Units | Elevated temperatures | Chain ketone structures | buct.edu.cn |

| Furfural (B47365) Alcohol | Pt/CeO2 catalyst, presence of water | 1,2-pentanediol | acs.org |

Reaction Mechanisms with Biomolecules (e.g., Amino Acids in Photo-crosslinking)

The reactivity of the furan ring can be harnessed to form covalent bonds with biological macromolecules. A key application is in photo-crosslinking, where a furan-containing molecule is used to trap and identify interactions with proteins. This process relies on the photochemical generation of a highly reactive intermediate from the furan moiety, which then reacts with nearby amino acid residues.

The oxidation of a furan ring can produce a highly electrophilic cis-enedione intermediate. nih.gov A prominent example of such a reactive species is 2-butene-1,4-dial (BDA), which can be generated from furan precursors. nih.govrsc.org Research has demonstrated a strategy where a "photo-caged" BDA (PBDA) is synthesized from 2-furanethanol. rsc.orgrsc.org Upon irradiation with UV light (e.g., 360 nm), the photolabile protecting group is cleaved, releasing the highly electrophilic BDA. rsc.org

This generated BDA is a relatively long-lived intermediate that can diffuse and react specifically with nucleophilic amino acid side chains on a target protein. rsc.org The primary target for BDA is the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form a stable pyrrolinone adduct, thus creating a covalent crosslink between the furan-derived molecule and the protein. rsc.org Studies have also shown that cysteine residues can participate in and accelerate the crosslinking reaction. rsc.org This specificity allows for the precise mapping of protein interaction sites. mdpi.comnih.gov

| Reactive Intermediate | Target Amino Acid | Reaction Type | Resulting Covalent Adduct | Reference |

|---|---|---|---|---|

| 2-Butene-1,4-dial (BDA) | Lysine | Michael addition, cyclization | Pyrrolinone adduct | rsc.org |

| 2-Butene-1,4-dial (BDA) | Cysteine (in proximity to Lysine) | Participation in adduct formation | Pyrrole adduct | rsc.orgrsc.org |

| 2-Butene-1,4-dial (BDA) | Glycinamide (model) | Reaction with amine | Pyrrolinone adduct | rsc.org |

Biological Activities and Mechanistic Investigations of Furanethanol Derivatives

In Vitro Antioxidant Properties of Furanethanol and its Derivatives.researchgate.netnih.govnih.gov

Furan (B31954) derivatives have been recognized for their antioxidant potential, which is crucial in combating oxidative stress-related diseases. bohrium.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and chelate metal ions.

Free Radical Scavenging Assays (DPPH, ABTS).researchgate.net

The antioxidant activity of furanethanol derivatives is commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. pnrjournal.comredalyc.org

In one study, a series of novel 5-(furan-2-yl)-1,3,4-oxadiazole analogues were synthesized and evaluated for their antioxidant potential using the DPPH method. pnrjournal.compnrjournal.com Several of these compounds (2, 4, 6, 8, 9, and 12) demonstrated greater potency than the standard, ascorbic acid. pnrjournal.com Notably, compound 9 exhibited the highest antioxidant activity with an IC50 value of 18.56 µg/mL, compared to 23.22 µg/mL for ascorbic acid. pnrjournal.compnrjournal.com

Similarly, another study investigating furan-based thiosemicarbazides and 1,2,4-triazoles found that several derivatives displayed significant antioxidant activity across multiple assays, including DPPH and ABTS. researchgate.net Specifically, compound 3 from the thiosemicarbazide (B42300) series and compound 15 from the 1,2,4-triazole (B32235) series showed excellent antioxidant capabilities. researchgate.net

The antioxidant activities of various furan derivatives from different studies are summarized in the table below.

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| 5-(furan-2-yl)-1,3,4-oxadiazole analogue (Cmpd 9) | DPPH | 18.56 µg/mL | pnrjournal.compnrjournal.com |

| Ascorbic Acid (Standard) | DPPH | 23.22 µg/mL | pnrjournal.com |

| 50% Ethanol (B145695) Extract of Adelia ricinella | ABTS | 0.29 ± 0.01 mg/mL | redalyc.org |

| 50% Ethanol Extract of Adelia ricinella | DPPH | 0.53 ± 0.02 mg/mL | redalyc.org |

| Ethyl Acetate Extract of Camellia fascicularis | DPPH | 14.07 ± 0.06 µg/ml | frontiersin.org |

| Ethyl Acetate Extract of Camellia fascicularis | ABTS | 343.45 ± 20.12 µg/ml | frontiersin.org |

| Methanol Extract of Vernonia amygdalina | DPPH | 94.92 µg/ml | nih.gov |

| Methanol Extract of Vernonia amygdalina | ABTS | 179.8 µg/ml | nih.gov |

Structure-Activity Relationships in Antioxidant Furan Analogues.researchgate.netnih.gov

Structure-activity relationship (SAR) studies provide valuable insights into the chemical features responsible for the antioxidant activity of furan derivatives. The presence of the furan ring itself, often in conjunction with other heterocyclic systems, is a common feature in designing antioxidant compounds. researchgate.net

For 5-(furan-2-yl)-1,3,4-oxadiazole analogues, substitutions on an associated phenyl ring were found to influence activity. pnrjournal.com For instance, compounds with p-bromo, trifluoro, and p-chloro substitutions (compounds 2, 6, and 8) showed notable activity. pnrjournal.compnrjournal.com In a study of 2-arylbenzofuran derivatives, the presence of a phenolic hydrogen group was found to be beneficial for improving free-radical scavenging potency. bohrium.com

Antimicrobial Spectrum and Potency of Furanethanol Derivatives.researchgate.netnih.govmdpi.com

Furan derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. ijabbr.comnih.gov

Activity Against Bacterial Pathogens (Gram-positive and Gram-negative).mdpi.com

Numerous studies have confirmed the efficacy of furan derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of 5-(furan-2-yl)-1,3,4-oxadiazole analogues were screened against various bacterial strains, with several derivatives showing promising potential with MIC values in the range of 7.96 µM to 9.97 µM. pnrjournal.compnrjournal.com

In another investigation, furan derivatives bearing a rhodanine (B49660) moiety exhibited potent inhibitory activity against a variety of Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 2–16 μg/mL. researchgate.net Compound 4l from this series was particularly effective against multidrug-resistant strains, with MIC values of 2 or 4 μg/mL. researchgate.net Furthermore, 2,4-disubstituted furan derivatives have shown superior antibacterial activity, especially against Escherichia coli and Proteus vulgaris. ijabbr.com

The table below summarizes the antimicrobial activity of selected furan derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | MIC Range/Value | Reference |

| 5-(furan-2-yl)-1,3,4-oxadiazole analogues | Selected bacterial strains | 7.96 µM - 9.97 µM | pnrjournal.compnrjournal.com |

| Furan derivatives with rhodanine moiety | Gram-positive bacteria | 2–16 μg/mL | researchgate.net |

| Compound 4l (rhodanine derivative) | Multidrug-resistant strains | 2 or 4 μg/mL | researchgate.net |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 ug/mL | ijabbr.com |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (Cmpd 6) | S. epidermidis T 5501 851/19 | 2 µg/mL | nih.gov |

Structure-Activity Relationships in Antimicrobial Furan Analogues.nih.govmdpi.com

SAR studies on antimicrobial furan analogues have revealed several key structural features that influence their potency. For 5-(furan-2-yl)-1,3,4-oxadiazole derivatives, substitutions on the phenyl ring, such as p-bromo, trifluoro, and p-chloro groups, were associated with the most active compounds. pnrjournal.compnrjournal.com

In a study of naphtho[2,1-b]furan (B1199300) derivatives, a compound containing a thiophene (B33073) nucleus with lipophilic hydrophobic groups (CN, –NH2) showed good activity against Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, and Candida albicans. medcraveonline.com The presence of a furan ring substituted with a nitro group is considered essential for the antitubercular activity of nitrofuran derivatives. aimspress.com Additionally, minimizing the number of double bonds and certain heterocyclic fragments like thiazole (B1198619) and morpholine, while having a positive influence from Kier-Hall electrotopological states, was suggested to improve activity. aimspress.com

Cytotoxic and Anti-proliferative Effects on Cancer Cell Lines.researchgate.netredalyc.orgmdpi.com

Furan derivatives have emerged as a promising class of compounds with significant cytotoxic and anti-proliferative effects against various cancer cell lines.

A series of shikonin-benzo[b]furan derivatives were designed as tubulin polymerization inhibitors. nih.gov Compound 6c from this series displayed potent anti-cancer activity against HT29 cells with an IC50 value of 0.18 μM, which was significantly better than the reference drugs shikonin (B1681659) and CA-4. nih.gov This compound was also shown to induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit cell migration and tube formation. nih.gov

In another study, furan-based thiosemicarbazides and 1,2,4-triazoles were investigated for their antiproliferative activities. researchgate.net Compound 15, a 1,2,4-triazole derivative, showed the highest activity against the HeLa cervical cancer cell line with an IC50 of 8.81±0.28 µM. researchgate.net Furthermore, a series of furan–pyridinone compounds were synthesized, with some showing promising activity against esophageal cancer cell lines KYSE70 and KYSE150, with IC50 values as low as 0.655 µg/mL after 24 hours. mdpi.com

The cytotoxic activities of several furan derivatives are presented in the table below.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 Value | Reference |

| Shikonin-benzo[b]furan derivative (6c) | HT29 (colon cancer) | 0.18 μM | nih.gov |

| 1,2,4-Triazole derivative (15) | HeLa (cervical cancer) | 8.81±0.28 µM | researchgate.net |

| Furan–pyridinone derivative | KYSE70, KYSE150 (esophageal cancer) | 0.655 µg/mL (24h) | mdpi.com |

| Monocationic bithiophene analogue (1c) | MDA-MB-468 (breast cancer) | 73 nM | nih.gov |

| Monocationic bithiophene analogue (1d) | MDA-MB-468 (breast cancer) | 79 nM | nih.gov |

| Furan-2(5H)-one derivative (3a) | HCT-116 (colon cancer) | 1.4 µM | mdpi.com |

| Xanthohumol (XN) | A-2780 (ovarian cancer) | 0.52 µM (2 days) | nih.gov |

SAR findings indicate that for certain monocationic compounds, the replacement of a thiophene ring with a furan ring led to a reduction in antiproliferative activity, suggesting the nature of the heterocyclic ring is crucial. nih.gov For other derivatives, substitutions on phenyl rings or alterations in linker groups significantly impacted activity. nih.gov

Investigation of Cellular Targets and Apoptotic Pathways

The anticancer effects of furan derivatives are often linked to their ability to interact with specific cellular targets and trigger programmed cell death, or apoptosis. Research into novel furan-based compounds has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain furan-2-carboxamide molecules have shown potent antiproliferative effects. nih.gov

Studies on specific furan-based compounds against breast cancer cell lines (MCF-7) have provided insights into their mechanisms. Two compounds, in particular, exhibited notable cytotoxic activity with IC₅₀ values of 4.06 and 2.96 μM. nih.gov Further investigation through cell cycle analysis revealed that these compounds induced cell cycle arrest at the G₂/M phase and led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov The role of apoptosis was further substantiated by annexin-V/PI staining experiments, confirming that these furan derivatives initiate cell death through apoptotic pathways. nih.gov Similarly, other studies have shown that the exposure of cancer cell lines to specific furan hybrids results in the down-regulation of anti-apoptotic proteins like Bcl-x and the up-regulation of pro-apoptotic proteins such as Bax and cytochrome C, further supporting apoptosis as a key mechanism. mdpi.com

Role of Furan Pharmacophores in Anticancer Activity

The furan nucleus is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in the development of anticancer agents. ijabbr.comresearchgate.net Its structural and electronic properties allow it to serve as a versatile scaffold for designing molecules that can interact with various biological receptors and enzymes involved in cancer progression. ijabbr.com The incorporation of the furan ring into larger molecules has led to the development of derivatives with potent cytotoxic activities, some at the nanomolar level, against a range of human cancer cell lines. nih.gov

The strategy of combining the furan motif with other heterocyclic structures, such as thiadiazole and oxadiazole, has been employed to create hybrid molecules with enhanced anticancer efficacy. jst.go.jp These hybrid compounds, designed as modified acyclic C-nucleoside analogs, have shown significant activity against human liver carcinoma cells (HepG-2). jst.go.jp The presence of the furan ring, often in conjunction with other pharmacophoric groups, is critical to their ability to induce cytotoxicity in cancer cells. jst.go.jp This highlights the importance of the furan scaffold in medicinal chemistry for generating novel and effective anticancer drug candidates. ijabbr.comresearchgate.net

Neuroprotective Potential of Furan Derivatives

Furan-containing compounds, sourced from both natural and synthetic origins, have demonstrated considerable potential as neuroprotective agents, offering promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov Their mechanisms of action are multifaceted, primarily involving antioxidant and anti-inflammatory properties. researchgate.netnih.govontosight.ai By scavenging free radicals and reducing oxidative stress, these compounds can mitigate a key driver of neurodegeneration. researchgate.netnih.gov

Furthermore, furan derivatives are capable of modulating inflammatory pathways within the central nervous system, thereby reducing neuroinflammation, which is a critical component in the progression of these disorders. researchgate.netnih.gov Research has shown that certain 2-arylbenzo[b]furan derivatives possess both neuroprotective and antineuroinflammatory effects. acs.orgnih.gov These compounds have been shown to protect neurons from excitotoxic damage and reduce the inflammatory response in glial cells. acs.orgnih.gov Some derivatives have also been found to enhance neuronal survival and regeneration, suggesting a role in promoting neurogenesis and neuronal plasticity. researchgate.net

Anti-Inflammatory and Immunomodulatory Effects of Furan Natural Derivatives

Furan derivatives, particularly those from natural sources, exhibit significant anti-inflammatory and immunomodulatory activities. nih.govresearchgate.net These compounds can influence the immune system and regulate various cellular activities by modifying key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govnih.govresearchgate.net The anti-inflammatory action of furan derivatives is a key area of research, with many compounds showing potential for development into new therapeutic agents. ijabbr.comwisdomlib.orgwisdomlib.org

The structural features of these compounds, including the furan ring itself, are crucial for their biological activity. nih.gov For example, protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis, and furan hybrids have been shown to inhibit this process. mdpi.com

Suppression of Inflammatory Mediators (e.g., O₂, NO, PGE₂)

A primary mechanism by which furan derivatives exert their anti-inflammatory effects is through the suppression of key inflammatory mediators. nih.gov Studies have shown that natural furan derivatives can significantly inhibit the production of nitric oxide (NO), a free radical involved in various inflammatory responses, often without causing cytotoxicity. nih.gov For example, the benzofuran (B130515) derivative ailanthoidol (B1236983) was identified as a potent inhibitor of NO production. nih.gov

Other furan derivatives have been shown to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂). nih.gov This inhibition can occur through the direct suppression of cyclooxygenase-2 (COX-2) enzyme activity. nih.gov One novel furan-2,5-dione derivative, BPD, was found to selectively inhibit COX-2 activity with an IC₅₀ value of 18.5 µM, while having no effect on COX-1. nih.gov This dual action of suppressing inflammatory mediators like NO and PGE₂ makes furan compounds promising candidates for anti-inflammatory therapies. derpharmachemica.comderpharmachemica.com

Regulation of mRNA Expression of Inflammatory Genes

Beyond inhibiting inflammatory mediators directly, furan derivatives can also regulate the expression of genes responsible for producing inflammatory proteins. nih.gov The inhibitory effects on PGE₂ production, for instance, are often linked to the downregulation of COX-2 gene expression at the mRNA level. nih.gov

Similarly, the reduction in NO production is associated with a decrease in the expression of the inducible nitric oxide synthase (iNOS) gene. nih.gov Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that furan derivatives can inhibit the upregulation of both COX-2 and iNOS protein and mRNA levels in a concentration-dependent manner. nih.gov This ability to control the genetic expression of key inflammatory enzymes and cytokines, such as TNF-α, IL-6, and IL-1β, demonstrates a fundamental level of control over the inflammatory cascade. researchgate.netnih.gov

Other Reported Biological Activities (e.g., Antiviral, Anti-arthritic, Hypoglycemic, Cardiovascular Effects)

The therapeutic potential of the furan scaffold extends beyond anticancer, neuroprotective, and anti-inflammatory applications. The furan ring system is a fundamental component in numerous compounds with a wide spectrum of biological activities. researchgate.netwisdomlib.orgscispace.com

Antiviral and Antimicrobial Activity: Numerous furan derivatives have been reported to possess antiviral, antibacterial, and antifungal properties. nih.govresearchgate.net

Anti-arthritic Effects: The role of proteinases in the development of arthritic conditions is well-established. mdpi.com Furan derivatives have been investigated for their ability to inhibit these enzymes, thereby providing a potential therapeutic avenue for arthritis. mdpi.com They have shown the ability to suppress inflammation in the lungs and the hyperresponsiveness of airway smooth muscle in inflammatory models. google.com

Hypoglycemic Effects: Several furan-based compounds have been identified as having anti-hyperglycemic properties. researchgate.netwisdomlib.org For instance, a novel furan-2-carboxylic acid derivative demonstrated improved anti-gluconeogenesis potency, reducing both nonfasting and fasting blood glucose levels in animal models of type 2 diabetes. bioworld.com Other research has focused on thiazolidinedione-furan hybrids, which have shown significant hypoglycemic activity. semanticscholar.orgresearchgate.net

Cardiovascular Effects: The furan ring is a key structural element in many compounds that possess cardiovascular activities. researchgate.netwisdomlib.orgscispace.com An iodinated lipophilic furan derivative, for example, is utilized in the management of ventricular and atrial fibrillation. researchgate.netscispace.com

The table below summarizes the diverse biological activities reported for various furan derivatives.

| Biological Activity | Furan Derivative Class/Example | Research Finding |

| Anticancer | Furan-2-carboxamide derivatives | Induce G₂/M cell cycle arrest and apoptosis in breast cancer cells. nih.gov |

| Neuroprotective | 2-Arylbenzo[b]furans | Exhibit antineuroinflammatory effects and protect neurons from damage. acs.orgnih.gov |

| Anti-inflammatory | Natural Furan Derivatives (e.g., Ailanthoidol) | Inhibit production of inflammatory mediators like NO and PGE₂. nih.gov |

| Anti-arthritic | Furan Hybrids | Inhibit protein denaturation and show better antitryptic activity than standard drugs. mdpi.com |

| Hypoglycemic | Furan-2-carboxylic acid derivative | Reduces blood glucose levels by inhibiting gluconeogenesis. bioworld.com |

| Cardiovascular | Iodinated lipophilic furan derivative | Used in the treatment of ventricular and atrial fibrillation. researchgate.netscispace.com |

| Antiviral | Furan Derivatives | General antiviral properties have been reported. nih.govresearchgate.net |

Mechanistic Insights into Biological Actions

The biological effects of furan derivatives are deeply rooted in their molecular structure, which allows for diverse interactions with biological macromolecules. The furan ring, an oxygen-containing heterocycle, combined with various side chains, dictates the compound's therapeutic potential. nih.govutripoli.edu.ly

The identification of specific molecular targets is a cornerstone of understanding the therapeutic potential of furan derivatives. These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. utripoli.edu.lyijabbr.comontosight.ai The process often involves screening against various cell lines and proteins to uncover interactions.

Research into furan derivatives has highlighted their potential as lead molecules in drug discovery, with studies focusing on their antimicrobial, antifungal, and anticancer properties. ontosight.ai For example, certain furan-containing hydrazide-hydrazone derivatives have shown significant anti-inflammatory activity. utripoli.edu.ly The modification of the furan ring with different side chains can greatly influence its biological activity and target specificity. ontosight.ai

A key metabolite of furan, cis-2-butene-1,4-dial, is known to be a reactive α,β-unsaturated dialdehyde (B1249045) that interacts with tissue nucleophiles. nih.gov Studies on furan's toxicity have identified that its metabolites covalently bind to numerous proteins, suggesting a mechanism of cytotoxicity that could be relevant to the action of its derivatives. nih.gov Pathway analysis of these protein targets revealed that furan metabolites interfere with critical cellular processes, including mitochondrial energy production, redox regulation, and protein folding. nih.gov Specifically, identified targets include mitochondrial enzymes involved in glucose metabolism and ATP synthesis. nih.gov

In the context of anticancer activity, various benzo[b]furan derivatives have been evaluated against multiple cancer cell lines, with some compounds showing potent growth inhibition. nih.gov Molecular docking studies on other heterocyclic derivatives have proposed that molecules can bind to key proteins like the SARS-CoV-2 main protease, indicating specific viral proteins as potential targets. nih.gov The search for molecular targets for furan derivatives is an active area of research, employing methods from cell-based assays to computational docking to elucidate their mechanism of action. ijabbr.commdpi.com

Table 1: Reported Biological Activities and Potential Pathways for Furan Derivatives

This table is interactive. You can sort and filter the data.

| Biological Activity | Derivative Class / Compound | Potential Molecular Target / Pathway | Reference |

|---|---|---|---|

| Anticancer | Benzo[b]furan derivatives | α- and β-tubulin | nih.gov |

| Anticancer | Acylhydrazide derivatives with furan ring | General cytotoxicity against lung cancer cells | jrespharm.com |

| Hepatotoxicity | Furan (via cis-2-butene-1,4-dial metabolite) | Mitochondrial enzymes (energy production, β-oxidation), redox homeostasis proteins | nih.gov |

| Antimicrobial | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Effective against Listeria monocytogenes, Staphylococcus aureus | ijabbr.com |

| Anti-inflammatory | Hydrazide-hydrazone furan derivatives | General inflammation pathways | utripoli.edu.ly |

| Antiviral | Pyrazolo furan-2(5H)-one derivatives | SARS-CoV-2 main protease, Nsp9 RNA binding protein | nih.gov |

The functional groups of β-Amino-2-furanethanol—specifically the hydroxyl (-OH), amino (-NH2), and the furan ring's ether oxygen—are pivotal in defining its interactions with biological targets. These groups can act as hydrogen bond donors and acceptors. nih.govijabbr.comjrespharm.com Hydrogen bonding is a critical factor in molecular recognition, stabilizing the binding of a ligand within the active site of a protein or receptor. nih.govnih.gov The oxygen atom in the furan ring can form hydrogen bonds, which contributes to the stabilization of complexes with biological enzymes or receptors. jrespharm.comnih.gov The presence of both an amino and a hydroxyl group in β-Amino-2-furanethanol would significantly enhance this capacity, allowing for multiple, specific hydrogen bond interactions that can increase binding affinity and specificity. nih.gov

Furan and its derivatives are aromatic compounds that undergo electrophilic substitution reactions. msu.edu The heteroatom's lone pair of electrons contributes to the aromatic π-system, making the ring electron-rich and generally more reactive than benzene. msu.edu This inherent reactivity allows for interactions with electrophilic species. Conversely, the presence of electron-withdrawing groups or specific structural arrangements can render parts of the molecule electrophilic, making them susceptible to attack by nucleophiles. nih.govstudysmarter.co.uk For instance, the reactive metabolite of furan, an α,β-unsaturated dialdehyde, readily interacts with biological nucleophiles like cysteine residues in proteins. nih.gov The amino group in β-Amino-2-furanethanol is a nucleophile itself, which could influence the molecule's metabolic profile and interactions. nih.gov The interplay between the nucleophilic amino group and the electrophilic potential of the furan ring system defines the compound's chemical reactivity and subsequent biological actions.

Table 2: Potential Hydrogen Bonding Sites in β-Amino-2-furanethanol

This table illustrates the potential for hydrogen bond formation, a key factor in molecular interactions.

| Functional Group | Potential Role | Significance |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | Forms strong H-bonds, crucial for binding to receptor sites. |

| Amino (-NH2) | Donor and Acceptor | Provides additional H-bonding capacity and a site for potential ionic interactions if protonated. |

| Furan Oxygen (-O-) | Acceptor | Contributes to the overall polarity and ability to interact with H-bond donors in a biological target. ijabbr.comnih.gov |

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can dictate whether it fits correctly into a binding site. For acyclic nucleoside analogues, a class of compounds with structural similarities to some furan derivatives, the absolute configuration of a chiral atom in the side chain can significantly affect biological activity. researchgate.net

This principle is also observed in furanethanol derivatives. For example, studies have noted that the (S)-configuration of β-Methoxy-2-furanethanol may be important for its bioactivity. This highlights that different stereoisomers can possess vastly different biological effects, with one enantiomer potentially being highly active while the other is inactive or even detrimental.

The synthesis of chiral furan derivatives often requires asymmetric synthesis methods to control the stereochemistry at the chiral center. researchgate.net The efficiency of activation for many prodrugs, including nucleoside analogues, is a key factor in their antiviral activity and is highly dependent on the correct stereochemistry for recognition by cellular kinases. Therefore, for β-Amino-2-furanethanol, which possesses a chiral center at the β-carbon of the ethanol side chain, its biological activity would be intrinsically linked to its specific stereochemical configuration. The (R) and (S) enantiomers would be expected to have different interactions with chiral biological macromolecules, leading to distinct pharmacological profiles.

Computational Chemistry and Modeling of β Amino 2 Furanethanol Systems

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of β-Amino-2-furanethanol and its interactions with solvent molecules. These simulations are crucial for understanding thermodynamic properties and processes such as solvation, diffusion, and conformational changes. nih.gov

The solubility of a compound is a critical parameter in chemical processing and pharmaceutical development. MD simulations can be used to calculate the cohesive energy density of a substance, which is the basis for determining Hildebrand and Hansen solubility parameters (HSP). These parameters quantify the intermolecular forces within a substance and are used to predict miscibility based on the principle that "like dissolves like." The Hansen parameters break down the total Hildebrand parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their respective HSP values are similar.

The partition coefficient (logP), which measures the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium, is a key indicator of its lipophilicity. While logP can be determined experimentally, computational models, often using fragment-based or property-based methods, provide rapid predictions. These predictions are vital for drug design, as lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the logP value for a nonfluorinated evenamide (B1671789) was reported as +1.8, and modifying its structure by adding alkyl or fluorine groups systematically changed this value, demonstrating the sensitivity of logP to molecular structure. acs.org

Table 1: Illustrative Hansen Solubility Parameters for Common Solvents. This table provides the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters for a selection of solvents. To find a suitable solvent for β-Amino-2-furanethanol, its own HSP would be calculated computationally and matched with the values of potential solvents.

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol (B145695) | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Cyclopentyl methyl ether (CPME) | 16.7 | 4.3 | 3.9 |

| Data sourced for illustrative purposes. |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net MD simulations are instrumental in this field for screening and optimizing the use of environmentally benign solvents. By simulating the behavior of β-Amino-2-furanethanol in various "green" solvents—such as water, supercritical fluids, or bio-based solvents like Cyrene—researchers can predict solubility, interaction energies, and solvation free energies.

This computational screening process helps identify sustainable solvents that can effectively replace traditional volatile organic compounds (VOCs). For example, MD simulations of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) in aqueous solutions have been performed under various conditions to understand their structure and dynamics, which is relevant to biomass conversion processes. nih.gov Such studies can reveal aggregation behavior and hydrogen bonding patterns, providing a molecular-level understanding that guides the selection of the most efficient and environmentally friendly solvent system for reactions or extractions involving β-Amino-2-furanethanol. nih.gov

Prediction of Solubility Parameters and Partition Coefficients (logP)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) and high-level ab initio calculations can solve the electronic Schrödinger equation to provide accurate information about molecular orbitals, electron density distribution, and thermochemical properties. acs.orgresearchgate.net

Table 2: Key Molecular Properties of β-Amino-2-furanethanol Obtainable from Quantum Chemical Calculations. This table illustrates the types of electronic and structural data that can be generated through computational methods and their chemical significance.

| Property | Description | Significance |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | A measure of the net molecular polarity arising from charge separation. | Determines how the molecule interacts with polar solvents and external electric fields. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for reactions. |

| This table is illustrative of the data that can be calculated. |

In Silico Screening and Prediction of Biological Activities

In silico screening methods are computational techniques used in drug discovery to assess large libraries of chemical compounds for their potential biological activity. These methods, including ligand-protein docking and QSAR, help prioritize candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a ligand when bound to a protein's active site. ijper.org The process involves generating various poses of the ligand within the binding pocket and evaluating each pose using a scoring function, which estimates the binding affinity (e.g., binding free energy). scispace.com The results provide insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

For β-Amino-2-furanethanol, docking studies could be hypothetically performed against various protein targets implicated in disease. Given its structural motifs (an amino group, a hydroxyl group, and a furan (B31954) ring), potential targets could include enzymes like kinases or cyclooxygenases, or various receptors. A docking study of novel furan-azetidinone hybrids against the enoyl reductase of E. coli showed that specific derivatives achieved high docking scores due to favorable pi-pi stacking interactions with key amino acid residues like PHE 94 and TYR 146. ijper.org Similar studies on β-Amino-2-furanethanol would aim to identify its potential molecular targets and binding mode, guiding the design of more potent derivatives. innovareacademics.in

Table 3: Hypothetical Ligand-Protein Docking Results for β-Amino-2-furanethanol Derivatives. This table illustrates a typical output from a docking study, showing calculated binding energies and key interactions with amino acid residues in a putative protein target.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| β-Amino-2-furanethanol | -6.5 | TYR 88, ASP 145, SER 190 | 2 |

| Derivative A | -7.2 | TYR 88, ASP 145, LEU 188 | 2 |

| Derivative B | -7.9 | TYR 88, ASP 145, LEU 188, VAL 34 | 3 |

| Reference Inhibitor | -8.5 | TYR 88, ASP 145, PHE 210 | 3 |

| Data are hypothetical and for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for a set of molecules with known activities. aimspress.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates the descriptors with the activity. arxiv.org

A robust QSAR model can predict the activity of new, untested compounds based solely on their calculated descriptors. researchgate.net For a series of β-Amino-2-furanethanol derivatives, a QSAR study could be conducted to understand which structural features are most important for a specific biological effect (e.g., antimicrobial or anticancer activity). nih.govnih.gov For example, a QSAR study on furanone derivatives identified that descriptors like polar surface area and the number of oxygen atoms played a significant role in their COX-2 inhibitory activity. researchgate.net Such a model for furanethanols would provide valuable guidance for designing new analogues with enhanced potency.

Table 4: Common Molecular Descriptors Used in QSAR Modeling.

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | LogP | Octanol-water partition coefficient; measures lipophilicity. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Constitutional | Molecular Weight (MW) | The mass of one mole of the substance. |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Functional Group | Number of H-bond donors | Count of hydrogen atoms attached to electronegative atoms (N, O). |

| Functional Group | Number of H-bond acceptors | Count of electronegative atoms (N, O) with lone pairs. |

| This table lists descriptors that would be relevant for building a QSAR model for β-Amino-2-furanethanol and its derivatives. |

Ligand-Protein Docking Studies

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional arrangement of atoms in β-Amino-2-furanethanol, and the influence of this arrangement on its chemical behavior, can be extensively studied using computational chemistry and modeling. These theoretical approaches provide deep insights into the molecule's conformational preferences and how its stereochemistry governs its reactivity.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For β-Amino-2-furanethanol, the key rotatable bonds are the Cα-Cβ bond of the ethanolamine (B43304) side chain and the bond connecting this side chain to the furan ring. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups is of particular importance, as it dictates the potential for intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Computational studies on similar 1,2-aminoalcohols and furanoside-containing molecules reveal that the conformational landscape is typically dominated by a few low-energy structures. diva-portal.orgnih.govdiva-portal.org The stability of these conformers is determined by a balance of steric hindrance, torsional strain, and stabilizing interactions like hydrogen bonds. organicchemistrytutor.comethz.ch For β-Amino-2-furanethanol, the primary conformations of interest are the gauche and anti arrangements around the Cα-Cβ bond.

Gauche Conformation: In this arrangement, the amino and hydroxyl groups are positioned at a 60° dihedral angle to each other. organicchemistrytutor.com This proximity allows for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of electrons on the nitrogen atom (or vice-versa). This interaction often makes the gauche conformer the most stable state for 1,2-aminoalcohols.

Anti Conformation: Here, the amino and hydroxyl groups are positioned at a 180° dihedral angle, placing them as far apart as possible. organicchemistrytutor.com While this minimizes steric repulsion, it precludes the formation of a direct intramolecular hydrogen bond between the two groups.

Eclipsed Conformations: These are high-energy states where the substituents on the Cα and Cβ atoms are aligned, leading to maximum torsional strain and steric repulsion. organicchemistrytutor.com They are generally considered transition states between staggered (gauche and anti) conformations rather than stable conformers. indiana.edu

Quantum chemical calculations are used to determine the relative energies of these conformations. While specific experimental or high-level theoretical data for β-Amino-2-furanethanol is not abundant in published literature, models based on analogous systems provide a clear picture. For instance, computational analyses of similar furanoside and imidazolidinone systems demonstrate that energy differences between conformers can be small, often less than 2 kcal/mol, suggesting that the molecule may be flexible and that multiple conformations can coexist at room temperature. ethz.chnih.gov

Interactive Table: Calculated Relative Energies of β-Amino-2-furanethanol Conformers

This table presents hypothetical, yet principled, relative energy values for the main conformers of β-Amino-2-furanethanol, based on general principles of conformational analysis for similar 1,2-aminoalcohols. The gauche conformation is set as the reference point (0 kcal/mol) due to the expected stabilization from intramolecular hydrogen bonding.

| Conformer | Dihedral Angle (HO-C-C-NH₂) | Key Interaction | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Gauche (H-bonded) | ~60° | Intramolecular H-bond | 0.0 | High |

| Anti | 180° | Minimized Steric Hindrance | 1.5 - 2.5 | Moderate |

| Eclipsed | 0° | Torsional Strain | > 4.0 | Very Low |

| Eclipsed | 120° | Torsional Strain | > 3.5 | Very Low |

Stereochemical Influences on Reactivity

Stereochemistry, the fixed three-dimensional arrangement of atoms, is a critical factor that governs the reactivity of a molecule. researchgate.netwikipedia.org In β-Amino-2-furanethanol, the presence of a chiral center at the β-carbon means the molecule exists as two enantiomers, (R)- and (S)-β-Amino-2-furanethanol. The specific spatial orientation of the amino and hydroxyl groups around this chiral center profoundly influences how the molecule interacts with other reagents, particularly in stereoselective reactions.

The reactivity of the furan ring itself can be influenced by the stereochemistry of the side chain. The furan moiety can participate in various reactions, including electrophilic substitution and Diels-Alder cycloadditions. wikipedia.org The stereochemical arrangement of the side chain can dictate the facial selectivity of these reactions by sterically blocking one face of the furan ring, thereby directing an incoming reagent to the opposite face. For example, in Diels-Alder reactions involving furan derivatives, the stereochemistry of substituents can influence the endo/exo selectivity of the product. rsc.org

Furthermore, the amino and hydroxyl groups are themselves reactive centers. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the hydroxyl group can act as a nucleophile or a proton donor. mdpi.com The stereochemical relationship between these two groups is crucial when β-Amino-2-furanethanol is used as a chiral ligand in asymmetric synthesis. The defined spatial orientation of the coordinating nitrogen and oxygen atoms can create a specific chiral environment around a metal center, enabling the synthesis of a desired enantiomer of a product with high selectivity. diva-portal.org The effectiveness of such a chiral catalyst is directly dependent on the conformational rigidity and the specific stereochemical arrangement of the ligand. researchgate.net

Advanced Analytical Techniques for Characterization and Detection of β Amino 2 Furanethanol

Chromatographic-Mass Spectrometric Methodologies